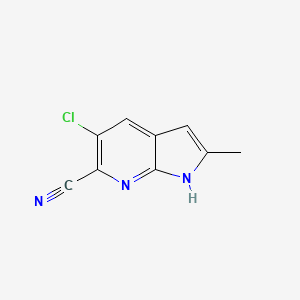
5-Chloro-6-cyano-2-methyl-7-azaindole
Descripción general
Descripción
5-Chloro-6-cyano-2-methyl-7-azaindole: is a heterocyclic compound that belongs to the class of azaindoles. Azaindoles are known for their significant biological activities and are often used as building blocks in medicinal chemistry. The presence of both chlorine and cyano groups in the structure of this compound imparts unique chemical properties, making it a valuable compound for various scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-cyano-2-methyl-7-azaindole can be achieved through several methods. One common approach involves the Fischer indole synthesis, which uses polyphosphoric acid as a catalyst. This method allows for the formation of the 5-chloro-1H-pyrrolo[2,3-b]pyridine system, which is a key structural component of this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of commercially available reagents from suppliers such as Sigma-Aldrich, Fluka, and Merck. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for pharmaceutical and research applications .
Análisis De Reacciones Químicas
Types of Reactions: 5-Chloro-6-cyano-2-methyl-7-azaindole undergoes various chemical reactions, including nucleophilic substitution, electrophilic substitution, and cyclization reactions. The presence of the chlorine atom makes it susceptible to nucleophilic replacement by groups such as methoxy .
Common Reagents and Conditions:
Nucleophilic Substitution: Methoxy groups can replace the chlorine atom under mild conditions.
Electrophilic Substitution: Requires more severe conditions due to the presence of the cyano group.
Major Products: The major products formed from these reactions include substituted azaindoles with different functional groups, which can be further utilized in the synthesis of more complex molecules .
Aplicaciones Científicas De Investigación
5-Chloro-6-cyano-2-methyl-7-azaindole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antibacterial and anticancer properties.
Medicine: Explored as a potential inhibitor of kinases, which are crucial for cell mitosis.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-Chloro-6-cyano-2-methyl-7-azaindole involves its interaction with molecular targets such as kinases. The compound’s structure allows it to bind to the active sites of these enzymes, inhibiting their activity and thereby affecting cell division and proliferation. This makes it a promising candidate for the development of anticancer drugs .
Comparación Con Compuestos Similares
- 5-Cyano-6-chloro-7-azaindole
- 5-Chloro-7-azaindole
- 6-Cyano-5-methoxyindolo[2,3-a]carbazole
Uniqueness: 5-Chloro-6-cyano-2-methyl-7-azaindole is unique due to the presence of both chlorine and cyano groups, which impart distinct chemical properties. These functional groups enhance its reactivity and make it a versatile intermediate for the synthesis of various bioactive molecules .
Propiedades
IUPAC Name |
5-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3/c1-5-2-6-3-7(10)8(4-11)13-9(6)12-5/h2-3H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQHVMWQADSVNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2N1)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


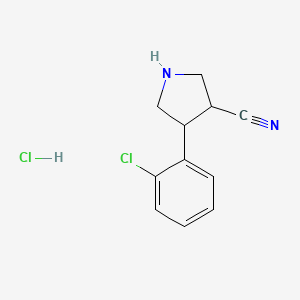

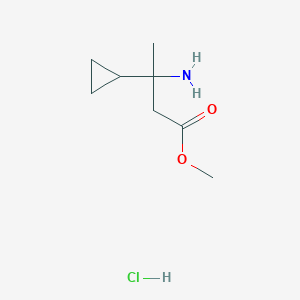

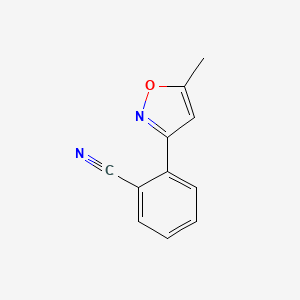
![2-[Difluoro(methoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1435921.png)
![N-[(4-amino-3-chlorophenyl)methyl]acetamide](/img/structure/B1435926.png)
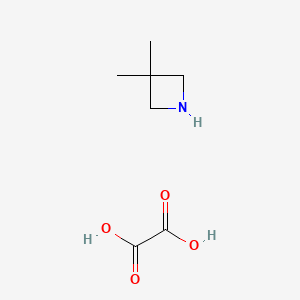
![1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethen-1-amine](/img/structure/B1435928.png)
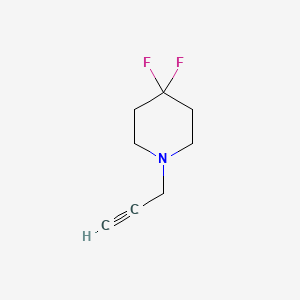
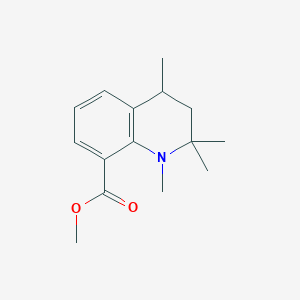
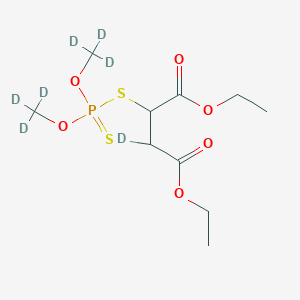
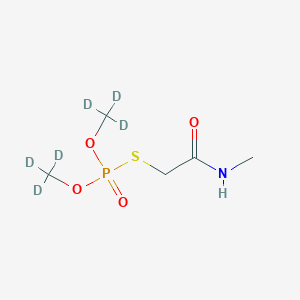
![2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}-3-(dimethylamino)prop-2-enenitrile](/img/structure/B1435936.png)
